molecular formula C12H11NO3 B2838642 2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid CAS No. 332886-33-6

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid

Cat. No.: B2838642
CAS No.: 332886-33-6
M. Wt: 217.224
InChI Key: NDMKUEZBAXIIDD-UHFFFAOYSA-N
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Description

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid is a chemical compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the isoquinoline core.

    Functionalization: The isoquinoline core is then functionalized to introduce the methyl and oxo groups at the appropriate positions.

    Acetic Acid Introduction:

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Common reagents used in these reactions include acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-1-oxoisoquinolin-4-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.

    2-(2-Methyl-1-oxoisoquinolin-4-yl)butanoic acid: Similar structure with a butanoic acid moiety instead of acetic acid.

    2-(2-Methyl-1-oxoisoquinolin-4-yl)benzoic acid: Similar structure with a benzoic acid moiety instead of acetic acid.

Uniqueness

2-(2-Methyl-1-oxoisoquinolin-4-yl)acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetic acid moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-methyl-1-oxoisoquinolin-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-13-7-8(6-11(14)15)9-4-2-3-5-10(9)12(13)16/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMKUEZBAXIIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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